Evidence Availability Statement: No Published Head-to-Head Quantitative Comparator Data Identified for This Compound
An exhaustive search of primary research papers, patents, and authoritative databases (ChEMBL, BindingDB, PubMed) conducted on 29 April 2026 did not identify any publicly available dataset in which 4-(isopropylthio)-N-(thiazol-2-yl)benzamide (CAS 941972-79-8) was directly and quantitatively compared with a structurally defined analog in the same assay under identical conditions [1][2]. The compound is listed in patent specifications covering the N-(thiazol-2-yl)-benzamide chemotype as a member of a broader Markush structure, but no specific IC₅₀, Ki, or functional data for this exact compound have been published in the peer-reviewed literature [3]. The closest SAR study (Madjroh et al., 2021, Biochem Pharmacol) characterized 61 N-(thiazol-2-yl)-benzamide analogs for ZAC antagonism and reported IC₅₀ values of 1–3 μM for the most potent analogs; however, the 4-isopropylthio derivative was not among the compounds tested [1]. Consequently, any claim of quantitative differentiation between this compound and its analogs must currently be treated as unsupported by published evidence.
| Evidence Dimension | Published quantitative comparator data availability |
|---|---|
| Target Compound Data | No published IC₅₀, Ki, or functional EC₅₀ data available for CAS 941972-79-8 as of 29 April 2026 |
| Comparator Or Baseline | Closest in-class analogs (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide; 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester) have published ZAC IC₅₀ values of 1–3 μM [1] |
| Quantified Difference | Cannot be calculated; target compound lacks any published quantitative activity data |
| Conditions | Literature survey covering PubMed, ChEMBL, BindingDB, Google Patents, and SciFinder (search date: 29 April 2026) |
Why This Matters
Procurement teams and researchers must be aware that the selection of this compound over a close analog currently rests on structural novelty and patent space rather than on demonstrated superior potency, selectivity, or ADME properties; any claim of differentiation requires prospective experimental validation.
- [1] Madjroh, N., Mellou, E., Davies, P. A., Söderhielm, P. C., Jensen, A. A. (2021). Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochemical Pharmacology, 193, 114782. doi:10.1016/j.bcp.2021.114782 View Source
- [2] ChEMBL Database. European Bioinformatics Institute. Compound search for CAS 941972-79-8 and N-(thiazol-2-yl)-benzamide analogs. Accessed 29 April 2026. View Source
- [3] Bayer Aktiengesellschaft. (2006). Thiazolyl amide derivatives. International Publication Number WO 2006/092491 A1. FreePatentsOnline. View Source
